N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with thiocarbohydrazide to form the thiadiazole ring, followed by chloromethylation using formaldehyde and hydrochloric acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)thiourea: Similar in structure but lacks the thiadiazole ring.
4-Bromo-N-acetanilide: Contains a bromophenyl group but has an acetamide instead of a thiadiazole ring.
N-(4-Methoxyphenyl)thiourea: Similar thiourea structure with a methoxy group instead of a bromophenyl group.
Uniqueness
N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the thiadiazole ring and the chloromethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7BrClN3S |
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Molecular Weight |
304.59 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7BrClN3S/c10-6-1-3-7(4-2-6)12-9-14-13-8(5-11)15-9/h1-4H,5H2,(H,12,14) |
InChI Key |
CBMOTGKKSOIKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=C(S2)CCl)Br |
Origin of Product |
United States |
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